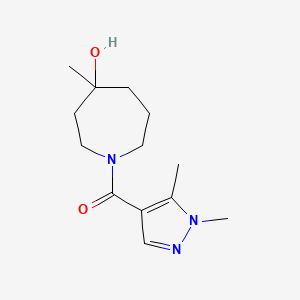
1-(4-Chloro-2-methylbenzoyl)pyrrolidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chloro-2-methylbenzoyl)pyrrolidine-3-carboxylic acid, also known as CPCCOEt, is a selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1). This molecule has been extensively studied in scientific research due to its potential applications in the treatment of various neurological disorders.
Mécanisme D'action
The metabotropic glutamate receptor subtype 1 (mGluR1) is a G protein-coupled receptor that is widely distributed in the central nervous system. It plays a crucial role in modulating glutamate transmission, which is involved in various physiological processes, including synaptic plasticity, learning, and memory. 1-(4-Chloro-2-methylbenzoyl)pyrrolidine-3-carboxylic acid acts as a selective antagonist of mGluR1, which blocks the binding of glutamate to the receptor and thereby inhibits its downstream signaling pathways.
Biochemical and Physiological Effects
1-(4-Chloro-2-methylbenzoyl)pyrrolidine-3-carboxylic acid has been shown to have various biochemical and physiological effects. Studies have demonstrated that 1-(4-Chloro-2-methylbenzoyl)pyrrolidine-3-carboxylic acid can modulate glutamate transmission, reduce oxidative stress, and inhibit neuronal apoptosis. Additionally, 1-(4-Chloro-2-methylbenzoyl)pyrrolidine-3-carboxylic acid has been shown to improve motor function and reduce pain in animal models of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(4-Chloro-2-methylbenzoyl)pyrrolidine-3-carboxylic acid is its selectivity for mGluR1, which allows for more targeted modulation of glutamate transmission. Additionally, 1-(4-Chloro-2-methylbenzoyl)pyrrolidine-3-carboxylic acid has been well-characterized in numerous studies, which makes it a reliable tool for scientific research. However, one of the limitations of 1-(4-Chloro-2-methylbenzoyl)pyrrolidine-3-carboxylic acid is its low solubility in water, which can make it challenging to administer in lab experiments.
Orientations Futures
There are several future directions for the study of 1-(4-Chloro-2-methylbenzoyl)pyrrolidine-3-carboxylic acid. One potential avenue is the development of more potent and selective mGluR1 antagonists that can be used in the treatment of neurological disorders. Additionally, further research is needed to elucidate the mechanisms underlying the effects of 1-(4-Chloro-2-methylbenzoyl)pyrrolidine-3-carboxylic acid on glutamate transmission and to identify potential therapeutic targets. Finally, more studies are needed to explore the safety and efficacy of 1-(4-Chloro-2-methylbenzoyl)pyrrolidine-3-carboxylic acid in human clinical trials.
Méthodes De Synthèse
The synthesis of 1-(4-Chloro-2-methylbenzoyl)pyrrolidine-3-carboxylic acid involves the reaction of 1-(4-chloro-2-methylphenyl)pyrrolidine-3-carboxylic acid with ethyl chloroformate in the presence of triethylamine. The resulting product is then purified by column chromatography to obtain 1-(4-Chloro-2-methylbenzoyl)pyrrolidine-3-carboxylic acid. This synthesis method has been well-established and has been used in numerous studies.
Applications De Recherche Scientifique
1-(4-Chloro-2-methylbenzoyl)pyrrolidine-3-carboxylic acid has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, epilepsy, and chronic pain. Studies have shown that mGluR1 antagonists, such as 1-(4-Chloro-2-methylbenzoyl)pyrrolidine-3-carboxylic acid, can modulate glutamate transmission, which is involved in the pathogenesis of these disorders.
Propriétés
IUPAC Name |
1-(4-chloro-2-methylbenzoyl)pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO3/c1-8-6-10(14)2-3-11(8)12(16)15-5-4-9(7-15)13(17)18/h2-3,6,9H,4-5,7H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYIRTHIFAAQAIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C(=O)N2CCC(C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]pyridine-3-sulfonamide](/img/structure/B6644902.png)
![N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-1-methylpyrazole-4-carboxamide](/img/structure/B6644903.png)




![N-[4-(azepan-1-ylsulfonyl)phenyl]-2-[5-(4-methylphenyl)tetrazol-2-yl]acetamide](/img/structure/B6644941.png)

![(2S)-4-(5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonylamino)-2-hydroxybutanoic acid](/img/structure/B6644952.png)

![2-[1-[(1-Methylimidazole-4-carbonyl)amino]cyclohexyl]acetic acid](/img/structure/B6644963.png)
![N-[(1R,2R)-2-aminocyclohexyl]-2-phenylpropanamide](/img/structure/B6644983.png)
![3-[(2-Bromo-3-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B6644985.png)
![2-[(4-Chloro-6-methylpyridine-3-carbonyl)-propylamino]acetic acid](/img/structure/B6644995.png)